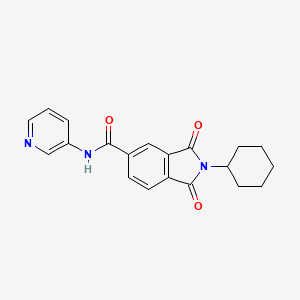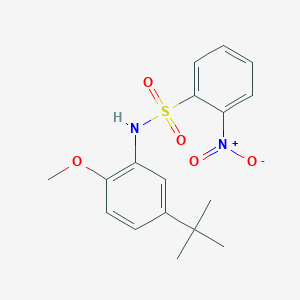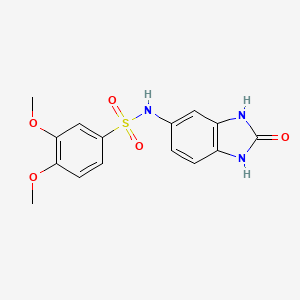
2-cyclohexyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclohexyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPI-613, which is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 has a unique mechanism of action that targets the mitochondrial tricarboxylic acid (TCA) cycle, leading to the disruption of cancer cell metabolism and inducing apoptosis.
Wissenschaftliche Forschungsanwendungen
CPI-613 has shown potential applications in various fields of scientific research. The most significant application of CPI-613 is in cancer research, where it has shown promising results in preclinical and clinical studies. CPI-613 has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial TCA cycle, leading to the inhibition of ATP production and the accumulation of reactive oxygen species (ROS). CPI-613 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Wirkmechanismus
CPI-613 targets the mitochondrial TCA cycle, which is responsible for the production of ATP in cells. CPI-613 binds to the enzymes that are involved in the TCA cycle, leading to the inhibition of ATP production and the accumulation of ROS. The accumulation of ROS leads to the disruption of the mitochondrial membrane potential, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPI-613 has been shown to have significant biochemical and physiological effects in cancer cells. CPI-613 disrupts the mitochondrial TCA cycle, leading to the inhibition of ATP production and the accumulation of ROS. The accumulation of ROS leads to the disruption of the mitochondrial membrane potential, leading to the induction of apoptosis in cancer cells. CPI-613 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
CPI-613 has several advantages for lab experiments. CPI-613 is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 has a unique mechanism of action that targets the mitochondrial TCA cycle, leading to the disruption of cancer cell metabolism and inducing apoptosis. CPI-613 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. However, CPI-613 has some limitations for lab experiments. CPI-613 is a relatively new compound, and more research is needed to understand its full potential. CPI-613 is also a complex compound, and its synthesis requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research on CPI-613. One of the most significant future directions is the development of CPI-613 as a potential anticancer drug. CPI-613 has shown promising results in preclinical and clinical studies, and more research is needed to understand its full potential. Another future direction is the investigation of the mechanism of action of CPI-613. The unique mechanism of action of CPI-613 makes it a promising compound for cancer research, and more research is needed to understand how it targets the mitochondrial TCA cycle. Additionally, the development of new synthesis methods for CPI-613 may lead to the production of more potent analogs that could have even greater potential in cancer treatment.
Synthesemethoden
The synthesis of CPI-613 involves the reaction of 2-cyclohexyl-1,3-dioxoimidazolidine-4,5-dicarboxylic acid with pyridine-3-carboxylic acid and isatin in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields CPI-613 as a white crystalline solid with a melting point of 212-214°C.
Eigenschaften
IUPAC Name |
2-cyclohexyl-1,3-dioxo-N-pyridin-3-ylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(22-14-5-4-10-21-12-14)13-8-9-16-17(11-13)20(26)23(19(16)25)15-6-2-1-3-7-15/h4-5,8-12,15H,1-3,6-7H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRUSTFNBXIFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5785051.png)

![N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide](/img/structure/B5785062.png)




![1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone](/img/structure/B5785115.png)
![N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide](/img/structure/B5785118.png)
![ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate](/img/structure/B5785119.png)
![5-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}isophthalic acid](/img/structure/B5785126.png)
![methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785127.png)